6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine
Description
6-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 850785-50-1) is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is C₁₀H₁₂N₂OS, with a molecular weight of 208.28 g/mol . The structure includes a methoxy (-OCH₃) group at position 6 and a methyl (-CH₃) group at position 2, which significantly influence its electronic and steric properties. This compound is of interest in medicinal chemistry due to the versatility of the pyrrolopyridine scaffold in targeting enzymes and receptors, particularly in kinase inhibition and central nervous system (CNS) modulation .
Properties
IUPAC Name |
6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-8-9(11-6)4-7(12-2)5-10-8/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYBLCICEKHSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-methylpyridine and 6-methoxypyridine as starting materials. The reaction may involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the pyridine ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), nucleophilic substitution using sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce dihydropyridine derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new synthetic methodologies .
Biological Activities
Research has indicated that this compound possesses several biological activities:
- Anticancer Properties : The compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Studies demonstrate that it can significantly reduce the proliferation of breast cancer cells and induce apoptosis through FGFR inhibition .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating broader applications in pharmacology beyond oncology .
Medicinal Applications
Ongoing research focuses on exploring the therapeutic potential of this compound in drug discovery. Its ability to target specific molecular pathways makes it a promising candidate for developing new treatments for conditions such as cancer and possibly other diseases influenced by FGFR signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Halogenated analogs (e.g., 6-bromo) are often intermediates in Suzuki-Miyaura cross-coupling reactions for functionalization .
Positional Isomerism :
- The positional isomer 6-methoxy-1H-pyrrolo[2,3-b]pyridine (pyrrolo[2,3-b]pyridine core) exhibits lower molecular weight and altered electronic properties due to the shifted nitrogen atom, affecting binding affinity in kinase inhibitors .
Ring Saturation :
- The dihydro analog (6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine ) sacrifices aromaticity for increased flexibility, which may enhance CNS penetration by reducing planar rigidity .
Functional Analogues with Fused Heterocycles
Table 2: Functional Analogues with Expanded Heterocyclic Systems
Key Observations :
Hybrid Structures :
- Compounds like 5-chloro-3-(6-methoxy-2-pyridinyl)-1H-pyrrolo[2,3-b]pyridine integrate additional heterocycles (e.g., pyridine) to enhance target engagement via multi-point hydrogen bonding, as seen in kinase inhibitors .
- The 1-(5-chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine derivative demonstrates how pyrimidine fusion can introduce steric bulk and electrophilic sites for covalent binding .
Pharmacokinetic Modifications :
- The 5-propoxy-3-(tetrahydropyridinyl) analog incorporates a flexible alkoxy chain and a partially saturated ring to optimize blood-brain barrier permeability and metabolic stability .
Biological Activity
6-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine is a compound that has gained attention for its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various cellular processes, and relevant research findings.
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The compound binds to the extracellular ligand-binding domains of FGFRs, inhibiting their kinase activity. This interaction affects several critical biochemical pathways, including:
- RAS-MEK-ERK pathway
- Phospholipase C gamma (PLCγ) pathway
- PI3K-Akt pathway
The inhibition of FGFRs leads to significant cellular effects such as reduced cell proliferation and increased apoptosis in cancer cells, particularly breast cancer cells.
This compound exhibits various biochemical properties that contribute to its biological activity:
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- Stability : The compound is stable under inert atmosphere and low temperatures (e.g., -20°C).
Cellular Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis. The compound's effects vary based on dosage; low to moderate doses have been shown to effectively inhibit tumor growth with minimal toxicity in animal models.
Table 1: Summary of Biological Effects
| Effect | Description |
|---|---|
| Cell Proliferation | Inhibition observed in breast cancer cells |
| Apoptosis | Induction in cancer cell lines |
| Tumor Growth Inhibition | Effective at low to moderate doses |
| Toxicity | Minimal at therapeutic doses |
Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Therapy : Research indicates that this compound can inhibit FGFRs involved in tumor growth. For example, it has been shown to significantly reduce the proliferation of 4T1 breast cancer cells and induce apoptosis through FGFR inhibition .
- Antimicrobial Activity : While primarily studied for its anticancer properties, there are indications that similar pyrrole derivatives exhibit antimicrobial activities against various pathogens. This suggests potential broader applications in pharmacology .
- Metabolic Pathways : The metabolism of this compound involves oxidation and conjugation reactions that facilitate its excretion from the body. Understanding these pathways is crucial for optimizing its therapeutic efficacy.
Case Studies
A notable case study involved the administration of this compound in a preclinical model of breast cancer. The study demonstrated:
- A significant reduction in tumor size compared to control groups.
- A marked increase in apoptotic markers within the tumor tissue.
These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents. For example, methyl groups can be introduced via alkylation using NaH and methyl iodide (MeI) in THF at 0°C to room temperature . Methoxy groups are often installed via nucleophilic substitution or O-methylation under basic conditions. Key steps include protecting/deprotecting pyrrole NH groups (e.g., using TsCl) to prevent side reactions . Optimization of temperature (e.g., 105°C for coupling reactions) and catalyst loading (e.g., Pd(PPh₃)₄) is critical for yields >70% .
Q. Which analytical techniques are most effective for characterizing this compound and confirming purity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., methoxy vs. methyl). Aromatic protons in pyrrolo[3,2-b]pyridine appear as distinct doublets in δ 6.5–8.5 ppm .
- HPLC-MS : Reversed-phase HPLC with C18 columns (ACN/water + 0.1% formic acid) and ESI-MS detect impurities <0.5% .
- X-ray crystallography : Resolves ambiguities in substituent positioning for novel derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological targets?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 3 or 5 to enhance binding to kinase ATP pockets. For example, 3-benzoyl derivatives show improved IC₅₀ values in kinase assays .
- Bioisosteric Replacement : Replace the methoxy group with trifluoromethyl (CF₃) to modulate lipophilicity (logP) and metabolic stability. This approach increased half-life in hepatic microsome studies by 2.5× .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. Contradictions between computational predictions and in vitro assays may arise due to solvation effects, requiring free-energy perturbation (FEP) calculations .
Q. What strategies resolve contradictions in biological activity data for pyrrolo[3,2-b]pyridine analogs?
- Methodological Answer :
- Metabolite Screening : Use LC-HRMS to identify active metabolites that may contribute to off-target effects. For example, demethylation of the methoxy group can generate a phenol derivative with unintended receptor binding .
- Crystallographic Analysis : Resolve conflicting SAR data by comparing co-crystal structures of analogs bound to target proteins (e.g., CRF-1 receptors). Steric clashes caused by 2-methyl groups may explain reduced activity in certain derivatives .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple substituent effects from batch variability in biological assays .
Q. How can reaction conditions be optimized for multi-step synthesis of complex pyrrolo[3,2-b]pyridine derivatives?
- Methodological Answer :
- Sequential Protection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive NH sites during halogenation or cross-coupling steps .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for coupling sterically hindered boronic acids. For example, Pd(PPh₃)₄ improves yields in 3,4-dimethoxyphenyl couplings .
- In Situ Monitoring : Employ ReactIR to track intermediates in real-time, minimizing side products during nitration or oxidation steps (e.g., MnO₂-mediated oxidations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
